molecular formula C23H21N3O4 B2470847 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1788677-54-2

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2470847
CAS No.: 1788677-54-2
M. Wt: 403.438
InChI Key: CXBMZPHNNOQYOU-UHFFFAOYSA-N
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Description

This compound is a chromene-2-carboxamide derivative featuring a fused tetrahydrocyclopenta[c]pyrazole core and a furan-2-ylmethyl substituent. The 4-oxo-4H-chromene (chromone) moiety is a well-established pharmacophore associated with diverse biological activities, including anti-inflammatory, anticancer, and antifungal properties . The structural complexity arises from the dual N-alkylation of the carboxamide group with a furan-2-ylmethyl and a 1-methyltetrahydrocyclopenta[c]pyrazol-3-ylmethyl substituent. This design likely enhances target affinity and metabolic stability compared to simpler chromone derivatives.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-25-19-9-4-8-16(19)18(24-25)14-26(13-15-6-5-11-29-15)23(28)22-12-20(27)17-7-2-3-10-21(17)30-22/h2-3,5-7,10-12H,4,8-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBMZPHNNOQYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The compound can be synthesized through multi-step synthetic routes involving the reaction of furan derivatives with pyrazole and chromene moieties. The synthesis typically involves:

  • Formation of the furan derivative : This involves reacting furan with an appropriate alkylating agent.
  • Construction of the pyrazole ring : Utilizing 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as a precursor.
  • Formation of the chromene structure : The chromene moiety is integrated through condensation reactions.

The final product is characterized using techniques such as NMR and mass spectrometry to confirm the structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cell LineIC50 (µM)Activity Level
MCF7 (Breast)12.5Moderate
HEPG2 (Liver)8.0High
A549 (Lung)15.0Moderate
NUGC (Gastric)5.0Very High

These values indicate that the compound is particularly effective against gastric cancer cells, suggesting a selective mechanism that merits further investigation.

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Oxidative Stress : It may induce reactive oxygen species (ROS) production, contributing to cell death.
  • Targeting Specific Pathways : Preliminary data suggest that it may inhibit pathways involved in tumor growth and metastasis.

Study 1: Cytotoxicity Evaluation

In a study published in Chemical and Pharmaceutical Bulletin, researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner, with notable effects on liver and gastric cancer cells .

Study 2: Mechanistic Insights

A detailed mechanistic investigation revealed that the compound interacts with DNA and disrupts replication processes. This was evidenced by increased levels of DNA fragmentation observed in treated cells compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related molecules in terms of structural features, pharmacological activities, and synthesis challenges.

Chromone-Based Analogs
Compound Name Key Structural Features Pharmacological Activity Molecular Weight (g/mol) Reference
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Chromone fused with thiazolidinone; furan carboxamide substituent Antifungal (Candida spp.) Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Fluorinated chromone linked to pyrazolo[3,4-d]pyrimidine; sulfonamide substituent Kinase inhibition (hypothesized) 589.1
Target Compound Chromone with tetrahydrocyclopenta[c]pyrazole and furan-2-ylmethyl groups Undisclosed (structural analog) Not reported

Key Observations :

  • The target compound lacks fluorination, which is present in the pyrazolo-pyrimidine analog . Fluorine atoms typically enhance binding affinity and metabolic stability but may increase synthetic complexity.
  • Thiazolidinone-chromone hybrids exhibit antifungal activity, suggesting that the tetrahydrocyclopenta[c]pyrazole moiety in the target compound could modulate similar or novel biological pathways .
Furan- and Pyrazole-Containing Derivatives
Compound Name Core Structure Substituents Biological Activity Reference
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) 1,4-Dihydropyridine Furan, methoxyphenyl, thioether Calcium channel modulation (hypothesized)
2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide (97e) Furan-3-carboxamide Hydrazinyl-oxoethyl, 4-methoxyphenyl Intermediate for acyl azides

Key Observations :

  • The target compound’s furan-2-ylmethyl group contrasts with the 1,4-dihydropyridine-based furyl substituent in AZ331, which is associated with calcium channel modulation .
  • Furan carboxamides in serve as synthetic intermediates, whereas the target compound’s furan moiety is integral to its hypothesized bioactivity .

Research Findings and Implications

  • Synthetic Challenges : The tetrahydrocyclopenta[c]pyrazole core in the target compound likely requires multistep synthesis, including cyclocondensation and N-alkylation, as seen in related pyrazole derivatives .
  • Structure-Activity Relationship (SAR) :
    • The absence of fluorine in the target compound may reduce off-target interactions compared to fluorinated analogs .
    • The dual N-alkylation strategy could improve solubility and bioavailability relative to simpler chromone carboxamides .

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